5-Chlorouracil - 164415-64-9

5-Chlorouracil

Catalog Number: EVT-1182302
CAS Number: 164415-64-9
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-chlorouracil is an organochlorine compound consisting of uracil having an chloro substituent at the 5-position. It derives from a uracil.
Overview

5-Chlorouracil is a halogenated derivative of uracil, a naturally occurring pyrimidine base found in nucleic acids. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. 5-Chlorouracil serves as a structural analog of thymidine and can interfere with nucleic acid synthesis, making it a subject of study in various biochemical and pharmacological contexts.

Source and Classification

5-Chlorouracil is classified as a pyrimidine derivative and is often synthesized for research purposes. It is recognized for its role in modifying nucleic acids and is categorized under nucleoside analogs, specifically as an antimetabolite. The compound's structure includes a chlorine atom substituting the hydrogen at the 5-position of the uracil ring, which alters its biochemical properties compared to uracil itself .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Chlorouracil can be achieved through several methods, primarily involving the chlorination of uracil. One common approach involves the reaction of uracil with phosphorus oxychloride, followed by hydrolysis to yield 5-Chlorouracil. Another method utilizes chlorination agents such as thionyl chloride or N-chlorosuccinimide in organic solvents .

A detailed synthesis pathway includes the following steps:

  1. Chlorination: Uracil is treated with phosphorus oxychloride to introduce the chlorine atom at the 5-position.
  2. Hydrolysis: The resulting product is hydrolyzed to yield 5-Chlorouracil.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Molecular Structure Analysis

Structure and Data

The molecular formula of 5-Chlorouracil is C4H3ClN2O2, and its molecular weight is approximately 162.53 g/mol. The structure consists of a pyrimidine ring with two carbonyl groups (C=O) and one chlorine substituent on the fifth carbon atom.

  • Molecular Structure:
    • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
    • Chlorine Substituent: Positioned at the 5-carbon of the ring.

The three-dimensional structure can be analyzed using computational methods such as density functional theory (DFT), which provides insights into bond lengths, angles, and electronic properties .

Chemical Reactions Analysis

Reactions and Technical Details

5-Chlorouracil participates in various chemical reactions typical for nucleobases:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating further modifications for drug development.
  2. Formation of Nucleosides: It can react with ribose or deoxyribose sugars to form nucleosides, which are critical for DNA and RNA synthesis.
  3. Incorporation into Oligonucleotides: 5-Chlorouracil can be incorporated into oligonucleotides using phosphoramidite chemistry, allowing for the study of its biological effects .
Mechanism of Action

Process and Data

The mechanism of action of 5-Chlorouracil primarily involves its incorporation into nucleic acids during DNA synthesis. This incorporation leads to mispairing during replication, ultimately resulting in cell cycle arrest or apoptosis in rapidly dividing cells.

  • Inhibition of Thymidine Phosphorylase: 5-Chlorouracil exhibits inhibitory effects on thymidine phosphorylase, an enzyme involved in nucleotide metabolism, which contributes to its anticancer properties .
  • Antiviral Activity: The compound has shown potential antiviral effects by disrupting viral replication processes that rely on host nucleotides .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Melting Point: Approximately 220 °C.
  • pKa Values: The compound exhibits acidic properties with pKa values around 9.0 due to its nitrogen atoms.

These properties are crucial for understanding its behavior in biological systems and its utility in drug formulation .

Applications

Scientific Uses

5-Chlorouracil has several applications in scientific research:

  1. Anticancer Research: Due to its ability to inhibit DNA synthesis, it is studied as a potential chemotherapeutic agent.
  2. Antiviral Studies: Its incorporation into viral genomes makes it a candidate for antiviral drug development.
  3. Biochemical Studies: Used as a tool to investigate nucleic acid metabolism and enzyme interactions within cellular systems.
Introduction to 5-Chlorouracil

Structural and Chemical Identity of 5-Chlorouracil

5-Chlorouracil (C₄H₃ClN₂O₂; CAS 1820-81-1) is a halogenated derivative of the pyrimidine nucleobase uracil, where a chlorine atom substitutes the hydrogen at the C5 position. This modification imparts distinct electronic and steric properties while largely preserving the planar heterocyclic structure. The compound exists as a white crystalline solid with a melting point exceeding 300°C and solubility in ammonium hydroxide (50 mg/mL) but limited solubility in aqueous solutions near physiological pH [5] [8].

Electronic alterations due to chlorine’s electronegativity include a reduced pKa (approximately 7.8 for the N3-H group) compared to uracil (pKa ~9.5), enhancing its potential for ionization under physiological conditions. This property influences its base-pairing behavior and reactivity with cellular nucleophiles [3] [7]. 5-Chlorouracil exhibits tautomerism between lactam (dominant at pH 7) and lactim forms, analogous to uracil but with equilibrium shifted by the chlorine substituent. Computational studies reveal this tautomeric equilibrium affects hydrogen-bonding patterns, potentially facilitating non-canonical base pairing during nucleic acid replication [6] [8].

Crystallographic analyses of DNA duplexes containing 5-chloro-2′-deoxyuridine (ClU), the deoxynucleoside form, demonstrate near-identical geometries to thymine-containing structures. The ClU:A pair maintains Watson-Crick hydrogen bonding (N3-H⋯N1 and N4-H⋯O2), with a ClU–A distance of 2.86–2.89 Å—comparable to T:A distances (2.82–2.92 Å). Similarly, ClU:G wobble pairs exhibit geometry superimposable with T:G mismatches, supporting its capacity for mutagenic mispairing [2].

Table 1: Fundamental Properties of 5-Chlorouracil

PropertyValue/Description
Molecular FormulaC₄H₃ClN₂O₂
Molecular Weight146.53 g/mol
Melting Point>300°C
SolubilitySoluble in 1M NH₄OH (50 mg/mL)
Tautomeric FormsLactam (predominant), Lactim
pKa (N3-H)~7.8

Table 2: Base Pairing Parameters in DNA Dodecamers (X-ray Crystallography) [2]

Base PairBond Distances (Å)Hydrogen BondsGeometry vs. Natural Pair
ClU:AN3-ClU⋯N1-A: 2.86–2.89Two (Watson-Crick)Nearly identical to T:A
ClU:GO2-ClU⋯N1-G: 2.92–2.95Two (wobble)Nearly identical to T:G

Historical Context and Discovery in Nucleic Acid Chemistry

5-Chlorouracil was first synthesized in the 1950s alongside other halogenated uracils during investigations into antimetabolites for cancer therapy. Early studies focused on its incorporation into RNA and DNA, revealing mutagenic and clastogenic properties distinct from thymine [2] [6]. Its capacity to induce sister-chromatid exchanges and chromosomal aberrations positioned it as a tool for studying DNA repair mechanisms.

A landmark application emerged in 2011 through the work of Marlière et al., who engineered an Escherichia coli strain with a genome where thymine was systematically replaced by ClU. After 25 weeks of adaptive evolution in a thymine-depleted, ClU-supplemented environment, the strain proliferated using 5-chloro-2′-deoxyuridine (ClU) as a thymine substitute, with residual thymine content below 2%. This "chemical evolution" demonstrated that ClU could support hereditary information storage in vivo, albeit with mutagenic consequences—over 1,500 A→G or G→A transitions occurred during adaptation, attributed to ClU:G wobble pairing [2]. This study established 5-chlorouracil as the first non-natural nucleobase enabling sustained self-replication of a living organism, expanding the scope of synthetic biology.

Biological Relevance as a Uracil Analog

DNA Damage Marker in Inflammation

During inflammation, activated neutrophils release hypochlorous acid (HOCl), generated by myeloperoxidase (MPO) from H₂O₂ and Cl⁻. HOCl reacts with nucleobases, notably converting cytosine and uracil in DNA to 5-chlorouracil. Gas chromatography-mass spectrometry (GC-MS) assays detect 5-chlorouracil at sensitivities of ~0.2 fmol, serving as a specific biomarker for HOCl-mediated DNA damage. In carrageenan-induced rat inflammation models, chlorinated nucleosides significantly increased at inflammation sites, confirming its in vivo relevance [3] [4] [7]. Incorporation into proliferating cells exacerbates genomic instability, potentially linking chronic inflammation to carcinogenesis.

Mutagenic Mechanisms

5-Chlorouracil’s mutagenicity stems from two primary mechanisms:

  • Ionization-Dependent Mispairing: At physiological pH, ionization of N3 enhances enolization at C4, promoting the lactim tautomer. This form pairs preferentially with guanine instead of adenine during replication, leading to C:G→T:A transitions after subsequent rounds of replication [8].
  • Replication Bypass Errors: DNA polymerases incorporate 5-chlorouracil opposite adenine during replication. However, in vitro studies demonstrate that ClU:G mispairs occur at frequencies ~10-fold higher than T:G mismatches due to the chlorine atom’s steric and electronic effects, facilitating G→A mutations [2] [8].

Table 3: Biological Roles of 5-Chlorouracil

ContextRoleConsequence
InflammationHOCl-mediated DNA lesionBiomarker for oxidative damage
DNA ReplicationThymine analog (pairs with adenine)Faithful (but mutagenic) incorporation
MutagenesisTautomerization → pairing with guanineG→A or C→T transitions
Synthetic BiologyGenome replacement for thymine in E. coliExpanded genetic alphabet

Enzymatic and Structural Compatibility

Despite its mutagenic potential, 5-chlorouracil exhibits remarkable biocompatibility:

  • Restriction Enzyme Recognition: EcoRI endonuclease cleaves sequences containing ClU (e.g., 5′-GAATTC→5′-GAAClUTC) with efficiency matching natural substrates, confirming minimal perturbation to DNA’s B-form geometry [2].
  • Duplex Stability: UV melting experiments show <0.5°C difference in melting temperatures (Tₘ) between duplexes with ClU:A versus T:A pairs, indicating negligible impact on helix stability [2].
  • Protein Interactions: Crystallographic studies of ClU-containing DNA bound to Bacillus halodurans RNase H reveal no distortion in protein-DNA interfaces, underscoring its structural mimicry of thymine [2].

These properties collectively position 5-chlorouracil as both a physiological indicator of DNA damage and a versatile tool for probing nucleic acid structure-function relationships.

Properties

CAS Number

164415-64-9

Product Name

5-Chlorouracil

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)Cl

Synonyms

4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI)

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl

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